Cas no 2137537-89-2 (1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)-)
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)-
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- Inchi: 1S/C10H19N5/c1-7(2)11-4-9-6-15-8(3)13-14-10(15)5-12-9/h7,9,11-12H,4-6H2,1-3H3
- InChI Key: NMCDVHYWLINZGZ-UHFFFAOYSA-N
- SMILES: C12=NN=C(C)N1CC(CNC(C)C)NC2
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-768524-0.05g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 0.05g |
$1261.0 | 2024-05-22 | |
| Enamine | EN300-768524-0.1g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 0.1g |
$1320.0 | 2024-05-22 | |
| Enamine | EN300-768524-0.25g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 0.25g |
$1381.0 | 2024-05-22 | |
| Enamine | EN300-768524-0.5g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 0.5g |
$1440.0 | 2024-05-22 | |
| Enamine | EN300-768524-1.0g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 1.0g |
$1500.0 | 2024-05-22 | |
| Enamine | EN300-768524-2.5g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 2.5g |
$2940.0 | 2024-05-22 | |
| Enamine | EN300-768524-5.0g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 5.0g |
$4349.0 | 2024-05-22 | |
| Enamine | EN300-768524-10.0g |
({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)(propan-2-yl)amine |
2137537-89-2 | 95% | 10.0g |
$6450.0 | 2024-05-22 |
1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)- Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl)-
Introduction to 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl) and Its Applications in Modern Chemical Research
The compound with the CAS number 2137537-89-2, specifically named as 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl), represents a fascinating molecule in the realm of heterocyclic chemistry. This compound belongs to the triazolopyrazine class, a scaffold that has garnered significant attention due to its versatile structural and functional properties. The unique arrangement of nitrogen atoms within its core structure imparts remarkable reactivity and potential biological activity, making it a subject of intense interest in both academic and industrial research settings.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The 1,2,4-Triazolo[4,3-a]pyrazine core is particularly noteworthy for its ability to modulate various biological pathways. This compound's structural motif is found in several pharmacologically active agents, suggesting its potential as a lead structure or intermediate in the synthesis of novel therapeutic molecules. The presence of a methyl group at the 3-position and an isobutyl substituent at the nitrogen atom enhances its complexity and diversity in chemical transformations.
The 5,6,7,8-tetrahydro portion of the molecule indicates a saturated ring system adjacent to the triazolopyrazine core. This substitution pattern not only influences the electronic properties of the molecule but also affects its solubility and metabolic stability. Such features are critical when evaluating a compound's suitability for further development into a drug candidate. The tetrahydropyrazine ring can serve as a pharmacophore or a key interaction site with biological targets.
In recent years, researchers have been exploring the synthetic pathways to derivatives of 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl). One notable approach involves multi-component reactions that allow for the efficient construction of this heterocyclic system. These reactions often leverage readily available starting materials and transition metal catalysts to achieve high yields and regioselectivity. Such methodologies are crucial for enabling large-scale synthesis and structural diversification.
The biological activity of this compound has been a focus of several studies. Initial investigations have suggested that derivatives of this scaffold exhibit properties relevant to antimicrobial and anti-inflammatory applications. The nitrogen-rich environment provides multiple sites for hydrogen bonding interactions with biological targets such as enzymes or receptors. Furthermore, the structural rigidity offered by the fused ring system can enhance binding affinity and selectivity.
Computational studies have also played a pivotal role in understanding the behavior of 1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl). Molecular modeling techniques have been employed to predict how this molecule might interact with potential targets at the atomic level. These simulations help in identifying key functional groups responsible for biological activity and guide modifications aimed at optimizing efficacy while minimizing side effects.
The synthetic utility of this compound extends beyond pharmaceutical applications. Its heterocyclic framework makes it an attractive building block for materials science research. For instance, derivatives can be incorporated into polymers or organic electronic materials due to their ability to influence electronic properties through conjugation or electron-withdrawing effects.
Future directions in research may involve exploring new synthetic strategies to access more complex derivatives of this scaffold. Additionally, investigating its role in interdisciplinary fields such as cheminformatics could unlock novel insights into its potential applications. The integration of machine learning models with experimental data may further accelerate the discovery process by predicting promising derivatives before they are synthesized.
In conclusion,1,2,4-Triazolo[4,3-a]pyrazine-6-methanamine, 5,6,7,8-tetrahydro-3-methyl-N-(1-methylethyl) stands as a significant compound in modern chemical research. Its unique structural features offer diverse opportunities for biological exploration and material innovation. As synthetic methodologies continue to evolve and computational tools become more sophisticated,CAS no 2137537-89-2 will undoubtedly remain at the forefront of scientific inquiry across multiple disciplines.
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